molecular formula C9H9BrN2 B6357113 7-Bromo-2,6-dimethyl-indazole CAS No. 1628348-01-5

7-Bromo-2,6-dimethyl-indazole

Cat. No.: B6357113
CAS No.: 1628348-01-5
M. Wt: 225.08 g/mol
InChI Key: UVRFFVFJPWCARB-UHFFFAOYSA-N
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Description

7-Bromo-2,6-dimethyl-indazole is a chemical compound belonging to the indazole family of heterocyclic compounds. It is a heterocyclic aromatic organic compound with a rare occurrence in nature .


Synthesis Analysis

The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C9H9BrN2 . The structure includes a bromine atom (Br) attached to the 7th position of the indazole ring, and two methyl groups (CH3) attached to the 2nd and 6th positions .

Future Directions

Indazole compounds, including 7-Bromo-2,6-dimethyl-indazole, have a wide variety of potential applications due to their diverse biological activities. These include anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, the medicinal properties of indazole compounds are expected to be explored in the near future for the treatment of various pathological conditions .

Properties

IUPAC Name

7-bromo-2,6-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-3-4-7-5-12(2)11-9(7)8(6)10/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRFFVFJPWCARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NN(C=C2C=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 7-bromo-6-methyl-1H-indazole (1 equiv.) in acetonitrile, Cs2CO3 (1.3 equiv.) and MeI (3 eq.) was added and reaction was heated at 80° C. for 1.5 h. On completion, it was cooled and quenched by addition of water. Extraction was carried out using ethyl acetate. Organic layer was dried over Na2SO4 and crude compound was column purified to afford the title compound. (Polar isomer confirmed as N-2-Methyl and non-polar isomer confirmed as N-1-Methyl by NOE experimentation).
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